molecular formula C25H29NO2 B11485691 5-(1-adamantyl)-N-benzyl-2-methoxybenzamide

5-(1-adamantyl)-N-benzyl-2-methoxybenzamide

Cat. No.: B11485691
M. Wt: 375.5 g/mol
InChI Key: VMRQSKFHHUXQGP-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties The incorporation of adamantane into various chemical structures often enhances their stability, lipophilicity, and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-N-benzyl-2-methoxybenzamide typically involves multiple steps, starting from adamantane. One common route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction could produce amines.

Scientific Research Applications

5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-N-benzyl-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily integrate into lipid membranes. This property is particularly useful in drug delivery systems, where the compound can act as an anchor in the lipid bilayer of liposomes . Additionally, the benzamide moiety may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, differentiates it from other adamantane derivatives, potentially offering unique interactions with biological targets and enhanced stability in various applications.

Properties

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-benzyl-2-methoxybenzamide

InChI

InChI=1S/C25H29NO2/c1-28-23-8-7-21(25-13-18-9-19(14-25)11-20(10-18)15-25)12-22(23)24(27)26-16-17-5-3-2-4-6-17/h2-8,12,18-20H,9-11,13-16H2,1H3,(H,26,27)

InChI Key

VMRQSKFHHUXQGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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